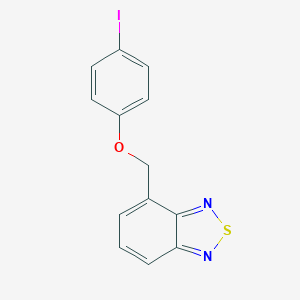![molecular formula C13H20N2O6S2 B299521 N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide, also known as NSC 95397, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. The inhibition of CAIX by NSC 95397 has been shown to have anti-tumor effects in preclinical studies, making it a promising candidate for further development as a cancer therapy.
作用機序
The mechanism of action of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 involves its inhibition of the enzyme CAIX. CAIX is a transmembrane protein that is overexpressed in many types of cancer cells and is involved in regulating the pH of the tumor microenvironment. By inhibiting CAIX, N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 disrupts the pH balance of the tumor microenvironment and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and metastasis of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the expression of genes involved in tumor growth and metastasis. N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has also been shown to have minimal toxicity to normal cells, making it a promising candidate for further development as a cancer therapy.
実験室実験の利点と制限
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have minimal toxicity to normal cells, making it a safe and effective tool for studying the role of CAIX in cancer biology. However, one limitation of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 is that it is not selective for CAIX and can also inhibit other carbonic anhydrase isoforms, which may limit its specificity in certain experimental settings.
将来の方向性
There are several future directions for the study of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 and its potential therapeutic applications. One direction is the development of more selective CAIX inhibitors that can be used in combination with other cancer therapies to enhance their efficacy. Another direction is the investigation of the role of CAIX in other diseases, such as hypoxia-induced pulmonary hypertension and ischemic stroke. Finally, the development of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 analogs with improved pharmacokinetic properties and efficacy may lead to the development of a novel cancer therapy.
合成法
The synthesis of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-morpholinylsulfonyl chloride. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to form the final product, N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397. The synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for further study.
科学的研究の応用
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. The anti-tumor effects of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 are thought to be due to its inhibition of CAIX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis.
特性
分子式 |
C13H20N2O6S2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
N-[2-(4-morpholin-4-ylsulfonylphenoxy)ethyl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O6S2/c1-22(16,17)14-6-9-21-12-2-4-13(5-3-12)23(18,19)15-7-10-20-11-8-15/h2-5,14H,6-11H2,1H3 |
InChIキー |
KFCMWCPDVIKFRM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
正規SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide](/img/structure/B299438.png)
![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299441.png)
![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)
![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

